Dimethyl 2,3-dicyanomaleate
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Overview
Description
Z-dimethyl dicyanomaleate is a highly functionalized electron-deficient compound that belongs to the class of dialkyl dicyanomaleates. These compounds are known for their versatility in synthetic organic chemistry, particularly as dipolarophiles, dienophiles, and Michael acceptors . Z-dimethyl dicyanomaleate is less known compared to its E-isomer, but its availability is advantageous for exploring mechanistic studies of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-dimethyl dicyanomaleate typically involves the photochemical isomerization of its E-isomer, dimethyl dicyanofumarate . This reaction is performed in dichloromethane in the presence of photosensitizers such as benzophenone or 1,4-dicyanobenzene . The reaction conditions are mild, usually carried out at room temperature under UV light .
Industrial Production Methods
The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Z-dimethyl dicyanomaleate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It acts as a dipolarophile in [3+2] cycloaddition reactions, forming five-membered heterocycles.
Michael Additions: It serves as a Michael acceptor in reactions with nucleophiles, leading to the formation of diverse heterocyclic compounds.
Oxidation Reactions: It can be used as an oxidizing agent in the synthesis of disulfides and diselenides.
Common Reagents and Conditions
Common reagents used in reactions with Z-dimethyl dicyanomaleate include 1,2-diamines, β-aminoalcohols, and metallocenes . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving Z-dimethyl dicyanomaleate include five- and six-membered heterocycles, disulfides, diselenides, and charge-transfer complexes with magnetic properties .
Scientific Research Applications
Z-dimethyl dicyanomaleate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex heterocyclic compounds.
Mechanistic Studies: Its reactions are studied to understand the mechanisms of cycloaddition and Michael addition reactions.
Oxidizing Agent: It is employed in the synthesis of disulfides and diselenides.
Magnetic Materials: Its reactions with metallocenes lead to the formation of charge-transfer complexes with magnetic properties.
Mechanism of Action
The mechanism of action of Z-dimethyl dicyanomaleate involves its role as an electron-deficient dipolarophile and Michael acceptor . In cycloaddition reactions, it participates in the formation of five-membered transition states, leading to the formation of heterocyclic compounds . In Michael addition reactions, it reacts with nucleophiles to form stable adducts . The compound’s electron-deficient nature makes it highly reactive towards nucleophiles and other electron-rich species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Z-dimethyl dicyanomaleate include:
Dimethyl dicyanofumarate: The E-isomer of Z-dimethyl dicyanomaleate, known for its similar reactivity and applications.
Tetracyanoethylene (TCNE): A well-known electron-deficient alkene with numerous applications in organic synthesis.
Uniqueness
Z-dimethyl dicyanomaleate is unique due to its availability in both E- and Z-isomers, allowing for detailed mechanistic studies of its reactions . Its versatility as a dipolarophile, dienophile, and Michael acceptor makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
35234-87-8 |
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Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
dimethyl (Z)-2,3-dicyanobut-2-enedioate |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h1-2H3/b6-5- |
InChI Key |
PHDJZLZYRJGQBP-WAYWQWQTSA-N |
Isomeric SMILES |
COC(=O)/C(=C(/C#N)\C(=O)OC)/C#N |
Canonical SMILES |
COC(=O)C(=C(C#N)C(=O)OC)C#N |
Origin of Product |
United States |
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